1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4

Catalog No.
S12907882
CAS No.
M.F
C26H54NO7P
M. Wt
527.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine...

Product Name

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4

IUPAC Name

[(2R)-2-acetyloxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H54NO7P

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1/i13D2,14D2

InChI Key

HVAUUPRFYPCOCA-VGOTWLLUSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 (PAF C-16-d4) is a highly specialized, stable isotope-labeled ether lipid featuring four deuterium atoms on its hexadecyl chain . As the deuterated analog of the most abundant and biologically active form of Platelet-Activating Factor (PAF C-16), it serves as the benchmark internal standard for isotope-dilution mass spectrometry (ID-MS) [1]. In procurement and analytical contexts, this compound is strictly sourced for the absolute quantification of endogenous PAF levels in complex biological matrices, ensuring high-fidelity normalization of extraction recoveries and mass spectrometric matrix effects [2].

Generic substitution with non-deuterated PAF C-16, alternative chain lengths (e.g., PAF C-18-d4), or unacetylated precursors (e.g., Lyso-PAF C-16-d4) fundamentally compromises quantitative lipidomics workflows . Non-deuterated standards cannot be distinguished from endogenous analytes, rendering them useless for internal calibration [1]. Substituting with PAF C-18-d4 introduces chromatographic retention time shifts due to increased hydrophobicity, which exposes the standard and the C-16 analyte to different ion suppression environments during electrospray ionization (ESI) [2]. Furthermore, utilizing Lyso-PAF C-16-d4 fails to accurately mirror the solid-phase extraction (SPE) partitioning behavior of active PAF, leading to uncorrected pre-analytical losses .

Absolute Analyte Discrimination via +4 Da Mass Shift

For precise quantification, PAF C-16-d4 provides a distinct +4 Da mass shift, enabling a specific Multiple Reaction Monitoring (MRM) transition of m/z 528.5 → 184.1 (or m/z 572.4 → 59.1 for acetate adducts) compared to native PAF C-16 (m/z 524.5 → 184.1 or 568.4 → 59.1) [1]. With ≥99% isotopic purity, this mass separation eliminates signal cross-talk between the standard and the endogenous lipid [2].

Evidence DimensionMRM precursor-to-product ion transition
Target Compound Datam/z 528.5 → 184.1 (or 572.4 → 59.1) with ≥99% isotopic purity
Comparator Or BaselineNative PAF C-16 (m/z 524.5 → 184.1 or 568.4 → 59.1)
Quantified Difference+4 Da baseline mass resolution with zero isotopic overlap
ConditionsPositive or negative ion mode LC-MS/MS of biological extracts

It allows unambiguous, interference-free quantification of endogenous PAF C-16 down to picogram levels in complex matrices.

Matrix Effect Normalization via Exact Chromatographic Co-elution

In reverse-phase liquid chromatography, PAF C-16-d4 perfectly co-elutes with endogenous PAF C-16, ensuring both molecules experience identical matrix components during electrospray ionization (ESI) [1]. In contrast, substituting with PAF C-18-d4 results in delayed elution due to the additional two carbons on the alkyl chain, subjecting the standard to a different ion suppression profile and skewing quantitative accuracy [2].

Evidence DimensionChromatographic retention time and ESI matrix effects
Target Compound DataPerfect chromatographic co-elution with endogenous PAF C-16
Comparator Or BaselinePAF C-18-d4 (Delayed retention time due to +2 carbons)
Quantified DifferenceElimination of retention time drift and differential matrix ion suppression
ConditionsReverse-phase LC-MS/MS lipidomics workflows

Perfect co-elution is mandatory for absolute quantification to ensure the internal standard accurately corrects for transient matrix effects.

High-Fidelity Tracking of Pre-Analytical Extraction Recovery

Because PAF C-16-d4 retains the critical sn-2 acetyl group, its polarity and partition coefficient exactly match active PAF C-16 during Bligh-Dyer liquid-liquid extraction or Oasis HLB solid-phase extraction (SPE) [1]. Utilizing Lyso-PAF C-16-d4 as a substitute fails because the missing acetyl group increases the molecule's polarity, leading to significantly different phase partitioning and unrepresentative recovery rates .

Evidence DimensionExtraction recovery rate
Target Compound DataMatches active PAF C-16 extraction recovery exactly
Comparator Or BaselineLyso-PAF C-16-d4 (Higher polarity, divergent recovery profile)
Quantified DifferenceAccurate correction of pre-analytical losses vs. skewed recovery estimation
ConditionsBligh-Dyer liquid-liquid extraction or Oasis HLB solid-phase extraction (SPE)

Guarantees that calculated concentrations reflect true biological levels by accurately normalizing losses during complex sample preparation.

Targeted Lipidomics of Inflammatory Mediators

PAF C-16-d4 is the required internal standard for LC-MS/MS quantification of trace PAF C-16 levels in plasma or tissue homogenates during studies of acute inflammation, neuropathic pain, or viral responses. Its exact mass shift and co-elution properties ensure accurate measurement despite severe matrix effects [1].

Standardization of Solid-Phase Extraction (SPE) Protocols

When developing or validating new lipid extraction methodologies, PAF C-16-d4 is spiked into biological matrices prior to extraction. Because it perfectly mimics the partitioning behavior of active PAF C-16, it provides an accurate baseline for calculating and optimizing SPE recovery rates [2].

Enzymatic Activity Assays for PAF-Acetylhydrolase (PAF-AH)

In biochemical assays evaluating the degradation of PAF, PAF C-16-d4 is utilized to precisely quantify the remaining intact substrate. Its structural fidelity ensures it behaves identically to the native substrate during the assay quench and subsequent extraction steps [3].

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Exact Mass

527.38889704 Da

Monoisotopic Mass

527.38889704 Da

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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